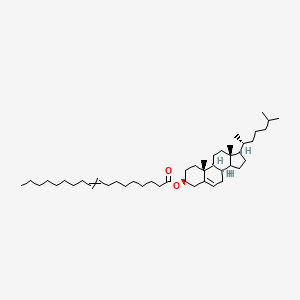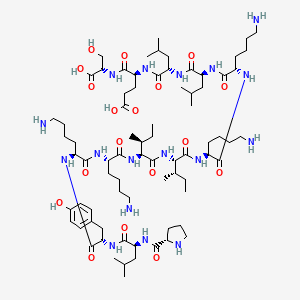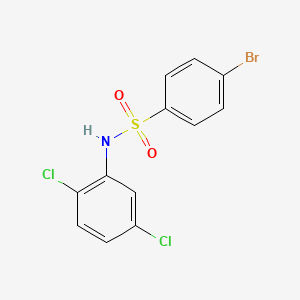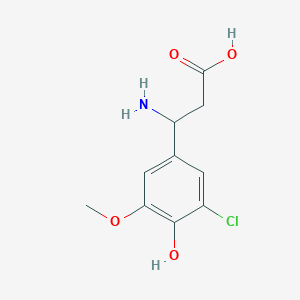
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
化学反应分析
Types of Reactions
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Reduction: Formation of 3-amino-3-(4-hydroxy-5-methoxyphenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(3-chloro-4-alkoxy-5-methoxyphenyl)propanoic acid.
科学研究应用
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor agonists.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and hydroxy groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
3-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid: Lacks the hydroxy group, which may alter its chemical properties and biological effects.
Uniqueness
The presence of both chloro and methoxy groups in 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid makes it unique compared to its analogs. These functional groups can enhance its reactivity and provide additional sites for chemical modification, making it a versatile compound for various applications.
属性
CAS 编号 |
682804-55-3 |
|---|---|
分子式 |
C10H12ClNO4 |
分子量 |
245.66 g/mol |
IUPAC 名称 |
3-amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO4/c1-16-8-3-5(2-6(11)10(8)15)7(12)4-9(13)14/h2-3,7,15H,4,12H2,1H3,(H,13,14) |
InChI 键 |
BEJDJLKSTXKRQJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)C(CC(=O)O)N)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


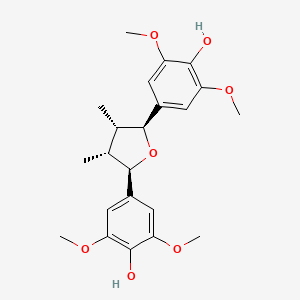
![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)
![3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12438765.png)
![(1S,2S,3R,5S)-3-(7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-[(R)-propane-1-sulfinyl]-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12438771.png)
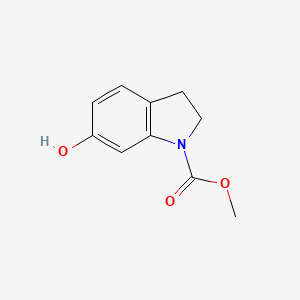
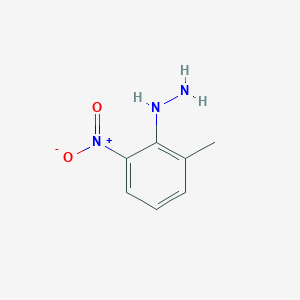
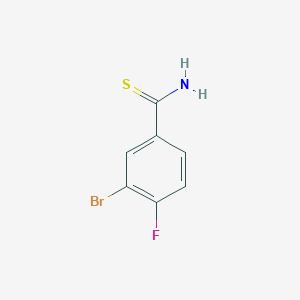
![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)
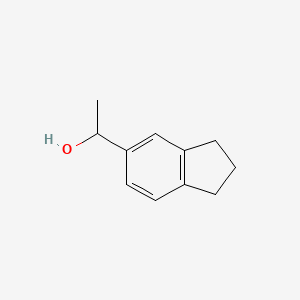
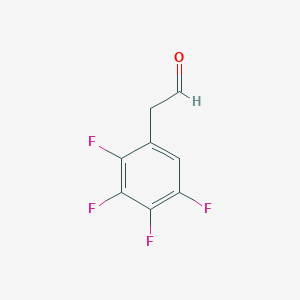
![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)
